molecular formula C26H43N3O10 B13765156 Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate CAS No. 72017-46-0

Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate

Cat. No.: B13765156
CAS No.: 72017-46-0
M. Wt: 557.6 g/mol
InChI Key: IXRMYBPDLSLADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is a complex organic compound It is a derivative of carbamic acid and is characterized by the presence of ester and malonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate typically involves the reaction of carbamic acid derivatives with malonate esters. The reaction conditions often require a base to deprotonate the ester, forming an enolate, which then undergoes nucleophilic substitution with an alkyl halide. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: These include compounds like ethyl carbamate and methyl carbamate, which share structural similarities.

    Malonate esters: Compounds such as diethyl malonate and dimethyl malonate are structurally related and used in similar synthetic applications.

Uniqueness

Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

72017-46-0

Molecular Formula

C26H43N3O10

Molecular Weight

557.6 g/mol

IUPAC Name

2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(ethylcarbamoyloxy)ethyl]azanium;3-hydroxy-3-oxopropanoate

InChI

InChI=1S/C23H39N3O6.C3H4O4/c1-5-8-16-30-21-19(10-9-11-20(21)29-4)12-13-26(14-17-31-22(27)24-6-2)15-18-32-23(28)25-7-3;4-2(5)1-3(6)7/h9-11H,5-8,12-18H2,1-4H3,(H,24,27)(H,25,28);1H2,(H,4,5)(H,6,7)

InChI Key

IXRMYBPDLSLADK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NCC)CCOC(=O)NCC.C(C(=O)O)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.